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This document provides a detailed overview of the total synthesis of Picraline alkaloids, with a

primary focus on the first total synthesis of (±)-Picrinine by Herzon and coworkers, and a

subsequent asymmetric total synthesis of (–)-Picrinine by Zhai and coworkers. Picraline
alkaloids, isolated from plants such as Picralima nitida, exhibit a range of biological activities

and possess complex molecular architectures that make them challenging synthetic targets.

These notes are intended to serve as a comprehensive resource, offering insights into

synthetic strategies, key chemical transformations, and detailed experimental protocols.

Introduction to Picraline Alkaloids
Picraline alkaloids are a class of monoterpene indole alkaloids characterized by a structurally

complex, polycyclic framework. A representative member of this family is Picrinine, first isolated

in 1965 from the leaves of Alstonia scholaris.[1] The intricate structure of Picrinine features a

furoindoline core, a bridged [3.3.1]-azabicyclic system, two N,O-acetal linkages, and six

stereogenic centers, making it a formidable challenge for chemical synthesis.[1][2] The

development of synthetic routes to these molecules is crucial for enabling detailed structure-

activity relationship (SAR) studies and providing access to analogues with potentially enhanced

therapeutic properties.
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Two distinct and notable total syntheses of Picrinine have been reported, each employing a

unique strategic approach to assemble the complex core structure.

The Herzon Approach: A Fischer Indolization-Based
Strategy
The first total synthesis of (±)-Picrinine, accomplished by the Herzon group, features a key

Fischer indolization to construct the indole core and set a crucial quaternary stereocenter.[1][3]

Retrosynthetic Analysis (Herzon):

The retrosynthesis begins by disconnecting the two N,O-acetal linkages in Picrinine (1) to

reveal a key aminolactol intermediate (2). This intermediate is envisioned to arise from a

pentacyclic precursor (3) through oxidative cleavage of a cyclopentene ring. The core

pentacycle (3) was planned to be assembled via a strategic Fischer indolization of a tricyclic

cyclopentene (5) with a suitable phenylhydrazine derivative (4).
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Figure 1: Retrosynthetic analysis of Picrinine (Herzon approach).
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The Zhai Approach: An Asymmetric Synthesis Featuring
a Reductive Heck Reaction
The Zhai group reported the first asymmetric total synthesis of (–)-Picrinine, (–)-scholarisine C,

and (+)-5-β-methoxyaspidophylline. A key feature of their strategy is a nickel-mediated

reductive Heck reaction to forge the [3.3.1]-azabicyclic core.

Synthetic Strategy (Zhai):

The Zhai synthesis assembles the furoindoline scaffold through an acid-promoted oxo-bridge

ring-opening and subsequent carbonyl O-cyclization. An unusual Dauben–Michno oxidation is

employed to install a necessary α,β-unsaturated aldehyde functionality. The characteristic

[3.3.1]-azabicyclic core is constructed via a nickel-mediated reductive Heck reaction.

Experimental Protocols and Key Transformations
The following sections provide detailed methodologies for key experiments from the reported

total syntheses. The protocols are based on the published synthetic schemes; for complete

experimental details, including characterization data, please refer to the supporting information

of the cited publications.

Key Experiment 1: Fischer Indolization to Form the
Hexacyclic Core (Herzon Synthesis)
This transformation is one of the most complex examples of the Fischer indolization reaction

and is a testament to the reliability of this method in complex settings.

Reaction Scheme:
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Reagents and Conditions

TFA, DCE, 60 °C Carbonate (22)

Hexacyclic Indolenine (23)

Phenylhydrazine (9)
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Figure 2: Key Fischer Indolization in the Herzon synthesis.

Protocol:

To a solution of the carbonate intermediate (22) in 1,2-dichloroethane (DCE), add

phenylhydrazine (9).

Add trifluoroacetic acid (TFA) to the reaction mixture.

Heat the mixture to 60 °C.

Upon completion, the reaction is worked up to afford the hexacyclic indolenine product (23)

with complete diastereoselectivity.

Quantitative Data (Herzon Synthesis):
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Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

1 Sulfonamide (14) Vinyl Iodide (13)

Tosylate (15),

Cs2CO3, MeCN,

80 °C

Excellent

2 Vinyl Iodide (13) Bicycle (12)

PdCl2(dppf),

K2CO3, MeOH,

70 °C

-

3
Bicyclic Ketone

(12)
Enone (16)

IBX, NMO,

DMSO, 45 °C
-

4 Enone (16) Epoxide (17)

Sodium

perborate, THF,

H2O, 65 °C

89

5
Cyclopentene

(10)
Carbonate (22)

1) OsO4, NMO,

acetone, H2O; 2)

Triphosgene,

pyridine, CH2Cl2

78 (2 steps)

6 Carbonate (22)
Hexacyclic

Indolenine (23)

Phenylhydrazine

(9), TFA, DCE,

60 °C

-

7 Aldehyde (21) Ester (24)

1) NaClO2,

NaH2PO4, 2-

methyl-2-butene,

t-BuOH, H2O; 2)

Me3SiCHN2,

MeOH, THF

58 (2 steps)

8 Ester (24) Picrinine (5)

Thiol resin,

Cs2CO3, MeCN,

65 °C

-

Note: Yields marked with "-" were not explicitly stated in the main text of the reviewed articles.

The total synthesis was completed in 18 steps from a known ketone.
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Key Experiment 2: Reductive Heck Reaction to Form the
[3.3.1]-Azabicyclic Core (Zhai Synthesis)
This nickel-mediated reductive Heck reaction is a pivotal step in the asymmetric synthesis of

(–)-Picrinine, constructing the challenging bridged bicyclic system.

Experimental Workflow:

Prepare Reaction Vessel
Add Substrate,

Ni(acac)2, Ligand,
Reducing Agent, Solvent

Stir at specified
temperature for

allotted time

Quench Reaction and
Perform Aqueous Workup

Purify by
Column Chromatography

Obtain [3.3.1]-Azabicyclic
Core Product

Click to download full resolution via product page

Figure 3: Workflow for the Ni-mediated reductive Heck reaction.

Protocol:

In a glovebox, a reaction vessel is charged with the vinyl iodide precursor, nickel(II)

acetylacetonate (Ni(acac)2), a phosphine ligand, and a suitable solvent (e.g., anhydrous

dioxane).

A reducing agent (e.g., a silane) and an additive (e.g., a tertiary amine base) are added.

The reaction vessel is sealed and heated to the specified temperature for the required

duration.

After cooling to room temperature, the reaction is quenched, and the product is extracted.

The crude product is purified by flash column chromatography to yield the desired [3.3.1]-

azabicyclic core.

Quantitative Data (Zhai Synthesis):

Detailed yields for each step of the Zhai synthesis were not available in the abstracts reviewed.

For precise quantitative data, consultation of the supporting information for the primary

publication is recommended.
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Synthesis of Picraline Analogues
The synthetic routes established for Picrinine provide a valuable platform for the synthesis of

analogues. By modifying the starting materials or introducing functional groups at late stages of

the synthesis, a variety of Picraline analogues can be accessed. For instance, alterations to

the phenylhydrazine component in the Herzon synthesis could lead to substituted indoles.

Similarly, the versatile intermediates in the Zhai synthesis could be derivatized to explore the

SAR of the Picraline scaffold. The development of such analogues is critical for optimizing the

biological activity and pharmacokinetic properties of this class of natural products.

Conclusion
The total syntheses of Picrinine by the Herzon and Zhai groups represent significant

achievements in the field of natural product synthesis. These routes not only provide access to

this complex alkaloid but also open avenues for the preparation of novel analogues for

biological evaluation. The key transformations highlighted, such as the intricate Fischer

indolization and the strategic reductive Heck reaction, showcase the power of modern synthetic

organic chemistry to address formidable molecular challenges. The detailed protocols and data

presented herein serve as a valuable resource for researchers engaged in the synthesis and

development of Picraline-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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